Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate
Description
Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is an organosulfur compound featuring a sulfonate ester group linked to a 4-chlorophenyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) ether group.
Historically, this compound was marketed by CymitQuimica as part of their ether-class solvent portfolio, where it was utilized for its dual functionality as a polar aprotic solvent and a sulfonate leaving group in substitution reactions . However, as of 2025, it has been discontinued, though its structural analogs remain relevant in research and industry.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c12-9-3-5-11(6-4-9)17(13,14)16-8-10-2-1-7-15-10/h3-6,10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZUCPOTYAPYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate typically involves the reaction of tetrahydrofuran with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Tetrahydrofuran+4-Chlorobenzenesulfonyl chlorideTriethylamineOxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorobenzene ring can be reduced to a benzene ring using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The tetrahydrofuran ring can be oxidized to a lactone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted tetrahydrofuran derivatives.
Reduction: Formation of benzene derivatives.
Oxidation: Formation of lactones.
Scientific Research Applications
Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural Analogues: Sulfonate Esters
Closilate (4-Chlorobenzenesulfonate Esters)
Closilate (p-chlorobenzenesulfonate) shares the 4-chlorobenzenesulfonate group with Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate. However, closilate lacks the oxolan-2-ylmethyl ether substituent, typically forming esters with simpler alkyl or aryl groups (e.g., methyl or benzyl). This difference impacts reactivity:
- Leaving Group Ability : The oxolan-2-ylmethyl group may introduce steric hindrance, reducing nucleophilic substitution rates compared to less bulky closilate derivatives .
- Solubility : The cyclic ether moiety enhances solubility in polar solvents like THF or DMSO, whereas closilate derivatives are more lipophilic .
Tosylate (p-Toluenesulfonate) and Mesylate (Methanesulfonate)
Common sulfonate esters like tosylates (p-toluenesulfonate) and mesylates (methanesulfonate) are benchmark compounds for comparison:
- Electronic Effects : The electron-withdrawing chlorine in this compound increases the sulfonate group’s electrophilicity compared to the electron-donating methyl group in tosylates.
- Thermal Stability : Chlorinated sulfonates generally exhibit higher thermal stability than mesylates due to stronger C–S bonds and aromatic stabilization .
| Property | This compound | Closilate | Tosylate | Mesylate |
|---|---|---|---|---|
| Substituent | Oxolan-2-ylmethyl + 4-Cl-Ph | Variable alkyl/aryl | p-Tolyl | Methyl |
| Solubility (Polarity) | High (cyclic ether) | Moderate | Low | Moderate |
| Leaving Group Ability | Moderate (steric hindrance) | High | Very High | High |
Ether-Functionalized Analogues
Benzyl- and Aryloxy-Sulfonates
Compounds like 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde (from CymitQuimica’s portfolio) highlight the role of ether linkages. Unlike this compound, these derivatives prioritize aromatic ethers, which reduce flexibility and alter electronic properties:
- Steric Profile : The rigid oxolan ring in the target compound may hinder interactions in catalytic systems compared to linear ethers .
- Applications : While this compound was used as a solvent, benzyl-ether sulfonates are often intermediates in pharmaceutical synthesis (e.g., coumarin derivatives, as seen in ) .
Biological Activity
Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the oxolane ring and sulfonate group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃ClO₄S
- Molecular Weight : 300.76 g/mol
Structural Features
- Oxolane Ring : Provides a cyclic ether structure that may influence the compound's binding interactions.
- Chlorobenzene Sulfonate Group : Enhances solubility and may contribute to biological activity through interactions with biomolecules.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The sulfonyl group is particularly significant for its binding affinity to enzymes and receptors, which can lead to a cascade of biochemical events affecting cellular functions. Current research is focused on elucidating these interactions further, particularly concerning enzyme inhibition and receptor modulation.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological activities, including:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urea cycle disorders respectively .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Enzymes | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of this compound demonstrated significant antibacterial properties. The compounds were evaluated against several bacterial strains, revealing that modifications in the molecular structure could enhance activity against specific pathogens .
Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit AChE. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments. The study utilized docking simulations to predict binding affinities, corroborating experimental findings .
Q & A
Q. What are the recommended methods for synthesizing Oxolan-2-ylmethyl 4-chlorobenzene-1-sulfonate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonation of 4-chlorobenzene followed by esterification with tetrahydrofurfuryl alcohol derivatives. Key steps:
Sulfonation : React 4-chlorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to yield 4-chlorobenzene-1-sulfonyl chloride.
Esterification : Couple the sulfonyl chloride with oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol) in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts.
Optimization Strategies :
- Vary molar ratios (e.g., 1:1.2 sulfonyl chloride to alcohol).
- Test solvents (e.g., THF vs. DCM) for solubility and reactivity.
- Monitor temperature (room temp vs. reflux) to balance reaction rate and side reactions.
Example Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 25°C, 1:1 ratio | 68 | 92% |
| THF, 40°C, 1:1.2 ratio | 82 | 95% |
| Refer to experimental reproducibility guidelines for reporting . |
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the sulfonate ester linkage via H NMR (δ 4.2–4.5 ppm for –CHO– in oxolane; δ 7.4–7.8 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 290.6 (calculated for CHClOS).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, referencing similar sulfonate esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate ).
Key Spectral Peaks :
| Technique | Key Peaks/Assignments |
|---|---|
| H NMR | 4.35 ppm (–CHO–), 7.65 ppm (Ar–Cl) |
| IR | 1360 cm (S=O), 1180 cm (C–O) |
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Steps to resolve:
Repurification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
2D NMR : Perform HSQC or HMBC to confirm connectivity (e.g., coupling between oxolane –CHO– and sulfonate group).
Control Experiments : Compare with known analogs (e.g., 4-chlorobenzenesulfonate derivatives ).
Computational Validation : Simulate NMR spectra using DFT calculations (software: Gaussian or ORCA).
Refer to data contradiction frameworks in qualitative research .
Q. What mechanistic insights govern the reactivity of the sulfonate ester group in nucleophilic substitutions?
Methodological Answer : The sulfonate group is a good leaving group due to resonance stabilization. Investigate:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, alkoxides) via HPLC or F NMR (if fluorinated analogs are used).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Steric Hindrance : Substituents on the oxolane ring (e.g., 2-position vs. 3-position) may slow reactivity.
Example Data :
| Nucleophile | Solvent | Rate Constant (k, s) |
|---|---|---|
| Piperidine | DMF | 2.5 × 10 |
| Ethanol | Ethanol | 1.1 × 10 |
Q. How can computational modeling predict the metabolic fate of this compound in biological systems?
Methodological Answer :
Metabolite Prediction : Use software (e.g., GLORY, MetaSite) to identify likely cleavage sites. The oxolane ring may hydrolyze to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite .
Docking Studies : Simulate interactions with enzymes (e.g., sulfotransferases) using AutoDock Vina.
Toxicity Profiling : Apply QSAR models to predict mutagenicity or bioaccumulation.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation.
- Seeding : Introduce microcrystals from analogous structures (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl sulfonates ).
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.
Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?
Methodological Answer :
- pH-Dependent Degradation : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13.
- Acidic conditions: Hydrolysis of the sulfonate ester.
- Basic conditions: Nucleophilic attack on the oxolane ring.
- Electronic Analysis : Hammett plots correlate substituent effects (e.g., electron-withdrawing –Cl group) with degradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
